molecular formula C12H19ClN2 B2503005 (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride CAS No. 1354020-90-8

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2503005
CAS No.: 1354020-90-8
M. Wt: 226.75
InChI Key: MOXMHTMAELLWEL-UTONKHPSSA-N
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Description

®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chiral amine compound featuring a pyrrolidine ring substituted with a 4-methylbenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The process includes multistage purification and separation by extractive and azeotropic distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXMHTMAELLWEL-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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